Gluconeogenesis Inhibition: Regaloside H Suppresses Hepatic Glucose Output by 36.8% at 10 µM
Regaloside H functions as a direct gluconeogenesis inhibitor. In H4IIE rat hepatoma cells, treatment with Regaloside H at 10 µM suppressed glucose production by 36.8% relative to untreated controls . This activity defines a biological mechanism that is mechanistically distinct from the anti-inflammatory (iNOS/COX-2/NF-κB) and direct antioxidant pathways reported for the majority of other regalosides [1]. No equivalent gluconeogenesis inhibition data have been reported for regaloside A, B, C, D, E, F, I, or K, establishing Regaloside H as the compound of choice within the regaloside class for metabolic disease research targeting hepatic glucose overproduction.
| Evidence Dimension | Glucose production inhibition in hepatoma cells |
|---|---|
| Target Compound Data | 36.8% suppression of glucose production at 10 µM (Regaloside H) |
| Comparator Or Baseline | Untreated control (baseline); no published gluconeogenesis inhibition data for regaloside A, B, C, D, E, F, I, or K (comparator class) |
| Quantified Difference | 36.8% reduction vs. untreated control; not applicable vs. other regalosides due to absence of published data |
| Conditions | H4IIE rat hepatoma cells, 10 µM compound concentration, glucose production assay |
Why This Matters
For a researcher or procurer evaluating regalosides for a metabolic disease program targeting hepatic glucose output, Regaloside H is the only family member with a published, quantifiable gluconeogenesis inhibitory endpoint.
- [1] MedChemExpress. Regaloside Product Family Catalog: Regaloside A (HY-N7931), Regaloside B (HY-N7688), Regaloside H (HY-N8141). View Source
